Aldose Reductase Inhibition Assay
In a recombinant human aldose reductase (AR) enzyme inhibition assay, 2,5-dimethylresorcinol exhibited an IC50 value of 57.75 μM. This is approximately 2-fold less potent than 2-methylresorcinol (IC50 = 28.87 μM) and 1.2-fold less potent than unsubstituted resorcinol (IC50 = 49.50 μM), but 3.3-fold more potent than 4-hexylresorcinol (IC50 = 17.32 μM) [1]. The rank order of potency among tested resorcinols was: 5-pentylresorcinol (9.90 μM) > 4-hexylresorcinol (17.32 μM) > 4-ethylresorcinol (19.25 μM) > 2-methylresorcinol (28.87 μM) > 5-methylresorcinol (43.31 μM) > resorcinol (49.50 μM) > 2,5-dimethylresorcinol (57.75 μM).
| Evidence Dimension | Aldose reductase (AR) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 57.75 μM |
| Comparator Or Baseline | Resorcinol: 49.50 μM; 2-methylresorcinol: 28.87 μM; 5-methylresorcinol: 43.31 μM; 4-ethylresorcinol: 19.25 μM; 4-hexylresorcinol: 17.32 μM; 5-pentylresorcinol: 9.90 μM |
| Quantified Difference | 2,5-dimethylresorcinol is 2.0-fold less potent than 2-methylresorcinol and 1.2-fold less potent than resorcinol |
| Conditions | Recombinant human AR enzyme, spectrophotometric detection, in vitro |
Why This Matters
For researchers investigating structure-activity relationships of resorcinol derivatives as aldose reductase inhibitors for diabetic complication therapies, 2,5-dimethylresorcinol provides a baseline for comparing di-methyl substitution effects against mono-methyl and unsubstituted analogs.
- [1] Demir, Y.; et al. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation. Letters in Drug Design & Discovery, 2022, 19, 763-772. View Source
